Naphthalenone, 8-ethyl-3,4-dihydro-
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Overview
Description
Naphthalenone, 8-ethyl-3,4-dihydro- is a chemical compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system fused with a ketone group. The specific structure of Naphthalenone, 8-ethyl-3,4-dihydro- includes an ethyl group at the 8th position and a partially hydrogenated naphthalene ring, making it a unique derivative within this class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalenone, 8-ethyl-3,4-dihydro- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene derivatives followed by reduction and alkylation reactions. The reaction conditions typically include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of Naphthalenone, 8-ethyl-3,4-dihydro- often involves the distillation and fractionation of petroleum or coal tar, followed by chemical modifications to introduce the ethyl group and achieve the desired hydrogenation state . This method is cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Naphthalenone, 8-ethyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include naphthoquinones, alcohol derivatives, and various substituted naphthalenones, depending on the specific reagents and conditions used .
Scientific Research Applications
Naphthalenone, 8-ethyl-3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalenone, 8-ethyl-3,4-dihydro- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-: This compound shares a similar naphthalene ring structure but lacks the ethyl group at the 8th position.
2(1H)-Naphthalenone, 3,4-dihydro-: Another similar compound with a different position of the ketone group.
Uniqueness
Naphthalenone, 8-ethyl-3,4-dihydro- is unique due to the presence of the ethyl group at the 8th position, which can significantly influence its chemical reactivity and biological activity compared to other naphthalenone derivatives .
Properties
CAS No. |
110432-67-2 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
8-ethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3,5-6H,2,4,7-8H2,1H3 |
InChI Key |
HKXFCRSELMMVAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1C(=O)CCC2 |
Origin of Product |
United States |
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